2-Bromo-4-tert-butyl-1-(octyloxy)benzene
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Overview
Description
2-Bromo-4-tert-butyl-1-(octyloxy)benzene is an organic compound that belongs to the class of bromobenzenes It is characterized by the presence of a bromine atom, a tert-butyl group, and an octyloxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-tert-butyl-1-(octyloxy)benzene typically involves the bromination of 4-tert-butyl-1-(octyloxy)benzene. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually performed under controlled conditions to ensure selective bromination at the desired position on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would require precise control of reaction parameters such as temperature, concentration, and reaction time to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-tert-butyl-1-(octyloxy)benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.
Major Products Formed
Substitution: Products with different substituents replacing the bromine atom.
Oxidation: Formation of corresponding phenols or quinones.
Coupling: Formation of biaryl compounds or other complex structures.
Scientific Research Applications
2-Bromo-4-tert-butyl-1-(octyloxy)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and materials.
Medicine: Investigated for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-4-tert-butyl-1-(octyloxy)benzene involves its interaction with molecular targets through its functional groups. The bromine atom and tert-butyl group can influence the compound’s reactivity and binding affinity. The octyloxy group can enhance the compound’s solubility and interaction with hydrophobic environments. These interactions can affect various molecular pathways and biological processes .
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-4-tert-butylbenzene
- 2-Bromo-4-tert-butylaniline
- 1-Bromo-4-tert-butyl-2-nitrobenzene
Uniqueness
2-Bromo-4-tert-butyl-1-(octyloxy)benzene is unique due to the presence of the octyloxy group, which imparts distinct solubility and reactivity characteristics. This makes it different from other similar compounds that may lack this functional group .
Properties
CAS No. |
57685-36-6 |
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Molecular Formula |
C18H29BrO |
Molecular Weight |
341.3 g/mol |
IUPAC Name |
2-bromo-4-tert-butyl-1-octoxybenzene |
InChI |
InChI=1S/C18H29BrO/c1-5-6-7-8-9-10-13-20-17-12-11-15(14-16(17)19)18(2,3)4/h11-12,14H,5-10,13H2,1-4H3 |
InChI Key |
HBDAFSIIZLXXDK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC1=C(C=C(C=C1)C(C)(C)C)Br |
Origin of Product |
United States |
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